molecular formula C15H24 B12366622 Valerena-4,7(11)-diene

Valerena-4,7(11)-diene

Katalognummer: B12366622
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: MZZFDMZYIBWOOA-KWCYVHTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valerena-4,7(11)-diene is a sesquiterpene compound found in the valerian plant (Valeriana officinalis). This compound is known for its potential therapeutic properties, including sedative, anxiolytic, and stress-relieving effects . It is a bicyclic sesquiterpene, which means it has a structure composed of two fused rings.

Analyse Chemischer Reaktionen

Types of Reactions

Valerena-4,7(11)-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxygenated derivatives.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include various oxygenated and reduced derivatives, which may have different biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of valerena-4,7(11)-diene involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a key role in regulating anxiety and stress responses . The compound may also interact with other receptors and signaling pathways involved in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Valerena-4,7(11)-diene can be compared with other similar sesquiterpene compounds, such as:

This compound is unique due to its specific therapeutic properties and its role in the valerian plant’s biochemical pathways.

Eigenschaften

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene

InChI

InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1

InChI-Schlüssel

MZZFDMZYIBWOOA-KWCYVHTRSA-N

Isomerische SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C

Kanonische SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.